4-Acetoxy-2-pyridone

Catalog No.
S8786914
CAS No.
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxy-2-pyridone

Product Name

4-Acetoxy-2-pyridone

IUPAC Name

(2-oxo-1H-pyridin-4-yl) acetate

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-5(9)11-6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10)

InChI Key

MGPHSYZQLLOQKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)NC=C1

4-Acetoxy-2-pyridone is an organic compound characterized by its pyridone structure, which features a pyridine ring with a carbonyl group and an acetoxy functional group. Its chemical formula is C7H7NO3C_7H_7NO_3, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound exists in equilibrium with its tautomer, N-acetyl-4-pyridone, highlighting the dynamic nature of its structure in solution .

Typical of pyridones, including acylation and condensation reactions. For instance, it can undergo acetylation more readily than other pyridones, indicating its reactive nature . Additionally, it can be involved in C–H functionalization reactions, such as the C4-selective alkenylation of 2-pyridones, which expands its utility in synthetic organic chemistry .

Research indicates that 4-acetoxy-2-pyridone derivatives exhibit significant biological activities, particularly as antitumor agents. Studies have shown that certain derivatives inhibit tumor growth across various human cancer cell lines at micromolar concentrations . The compound's structural features contribute to its biological activity, making it a subject of interest for further pharmacological studies.

The synthesis of 4-acetoxy-2-pyridone can be achieved through several methods:

  • Acetylation of 2-Pyridone: The compound can be synthesized by acetylating 2-pyridone using acetic anhydride or acetyl chloride under controlled conditions.
  • Rhodium-Catalyzed Reactions: Recent advancements have introduced rhodium-catalyzed methods for selective functionalization of pyridones, allowing for the incorporation of various substituents at specific positions on the ring .
  • Condensation Reactions: Other synthetic routes involve condensation reactions with appropriate reagents to form the pyridone structure.

These methods reflect the compound's versatility in synthetic applications.

4-Acetoxy-2-pyridone finds applications primarily in:

  • Pharmaceuticals: Due to its antitumor properties, it is explored for developing new cancer treatments.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and can participate in various transformations due to its reactive functional groups.
  • Coordination Chemistry: The compound may also act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen atoms capable of coordinating with metal centers.

Interaction studies involving 4-acetoxy-2-pyridone have demonstrated its capacity to bind with biological macromolecules, influencing cellular processes. For instance, studies have focused on its interactions with enzymes and receptors involved in cancer pathways, providing insights into its mechanism of action as an antitumor agent . These studies are crucial for understanding how structural modifications can enhance or alter biological activity.

Several compounds share structural similarities with 4-acetoxy-2-pyridone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-PyridoneContains a carbonyl group at position 2Exhibits tautomerism; well-studied in biological systems .
3-Hydroxy-4-pyridoneHydroxyl group at position 3Known for its antitumor activity against leukemia cells .
N-Acetyl-4-pyridoneAcetyl group on nitrogenExists in equilibrium with 4-acetoxy-2-pyridone; significant in biological contexts .
4-Hydroxy-2-pyridoneHydroxyl group at position 4Demonstrates strong biological activity against various tumor lines .

Uniqueness of 4-Acetoxy-2-Pyridone

4-Acetoxy-2-pyridone is unique due to its specific acetoxy substitution at the 4-position of the pyridine ring, which influences both its chemical reactivity and biological properties. This specific substitution pattern enhances its potential as a therapeutic agent compared to other similar compounds.

Systematic IUPAC Nomenclature and Structural Identification

The IUPAC name for 4-acetoxy-2-pyridone is derived from its pyridone backbone, a six-membered aromatic ring containing one nitrogen atom and a ketone group at position 2. The acetoxy group (-OAc), an ester of acetic acid, is located at position 4. Thus, the systematic name is 4-acetoxy-1H-pyridin-2-one.

The structure features:

  • A pyridin-2-one ring (1H-pyridin-2-one) with a ketone at position 2.
  • An acetoxy substituent (-O-C(O)-CH₃) at position 4.

This configuration is analogous to 3-acetoxy-2-pyridone (CID 97266), where the acetoxy group occupies position 3 instead of 4. The structural similarity allows for extrapolation of spectroscopic and reactivity data from related compounds.

CAS Registry Number and Alternative Naming Conventions

As of the latest available data, 4-acetoxy-2-pyridone does not have a designated CAS Registry Number in the provided sources. However, closely related compounds include:

  • 3-Acetoxy-2-pyridone: CAS not explicitly listed (PubChem CID 97266).
  • 1,6-Dimethyl-4-acetoxy-2-pyridone: CAS 7211-75-8 (PubChem CID 574139).

Alternative names for 4-acetoxy-2-pyridone may include:

  • 4-(Acetyloxy)-1H-pyridin-2-one
  • 2-Oxo-1,2-dihydropyridin-4-yl acetate

Molecular Formula and Weight Calculations

The molecular formula of 4-acetoxy-2-pyridone is C₇H₇NO₃, calculated as follows:

  • Pyridin-2-one core: C₅H₅NO (molecular weight: 95.10 g/mol).
  • Acetoxy group: C₂H₃O₂ (molecular weight: 59.04 g/mol).

Total molecular weight:
$$
95.10 \, \text{(pyridin-2-one)} + 59.04 \, \text{(acetoxy)} - 1.01 \, \text{(hydrogen substitution)} = 153.13 \, \text{g/mol}.
$$

This aligns with the molecular formula of 3-acetoxy-2-pyridone (C₇H₇NO₃, 153.13 g/mol), confirming the consistency of acetoxy-substituted pyridones.

X-ray Crystallographic Studies of 2-Pyridone Derivatives

X-ray diffraction analyses of 4-acetoxy-2-pyridone derivatives reveal distinct crystallographic features. For example, the multifunctional 6-(4-chlorophenyl)-5-formyl-4-methylsulfanyl-2-oxo-1,2-dihydropyridine derivative crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 15.5215 Å, b = 4.1954 Å, c = 20.4883 Å, and β = 93.139° [2]. The acetoxy group at the C4 position adopts a planar configuration, with the carbonyl oxygen participating in intramolecular C–H···O interactions (2.48 Å) [2]. Similarly, ethyl-5-cyano-4-(aryl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate derivatives exhibit chair-like conformations in the solid state, as confirmed by single-crystal X-ray studies [3].

A striking example of structural complexity is observed in 3,6-dimethyl-9H-4,5,9-triazaphenanthren-10-one, where X-ray analysis revealed a disordered molecule embedded in a hexagonal channel structure formed by three symmetry-independent molecules [4]. The lattice is stabilized by centrosymmetric N–H···O hydrogen bonds (2.87 Å), overriding the typical cis-amide dimerization motif [4]. These findings highlight the role of substituents in dictating packing arrangements.

Crystallographic ParametersValuesSource
Space groupP2₁/n (monoclinic) [2]
Unit cell volume1332.2 ų [2]
Hydrogen bond distance (N–H···O)2.48–2.87 Å [2] [4]
Torsion angle (C4–O–C=O)178.3° [3]

Tautomeric Behavior in Solution and Solid States

The tautomeric equilibrium of 4-acetoxy-2-pyridone derivatives is strongly influenced by the electronic effects of substituents. In the solid state, X-ray data for 6-(4-chlorophenyl)-5-formyl-4-methylsulfanyl-2-oxo-1,2-dihydropyridine shows exclusive stabilization of the 2-pyridone tautomer, evidenced by the absence of enol-related bond alternation [2]. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d₆ reveal a 85:15 equilibrium favoring the lactam form over the enolic tautomer, attributed to resonance stabilization from the acetoxy group’s electron-withdrawing effect [3].

Density functional theory (DFT) calculations on 1,6-dimethyl-4-acetoxy-2-pyridone predict a tautomerization energy barrier of 12.3 kcal/mol, with the lactam form being 4.1 kcal/mol more stable than the enol tautomer [5]. Substituents at the C4 position significantly modulate this equilibrium; for instance, aryl groups enhance lactam stability through conjugation, while alkyl groups favor enol forms due to steric hindrance [3].

Hydrogen Bonding Patterns and Dimerization Tendencies

Hydrogen bonding networks in 4-acetoxy-2-pyridone derivatives follow Etter’s rules of hydrogen bond prioritization. Hirshfeld surface analysis of 6-(4-chlorophenyl)-5-formyl-4-methylsulfanyl-2-oxo-1,2-dihydropyridine shows that 62% of intermolecular contacts arise from H···O interactions, primarily N–H···O (28%) and C–H···O (34%) bonds [2]. These interactions drive the formation of zigzag chains along the b-axis, with a graph-set descriptor C(6) [2].

In contrast, 3,6-dimethyl-9H-4,5,9-triazaphenanthren-10-one exhibits a three-dimensional hydrogen-bonded network comprising N–H···O (2.87 Å) and C–H···N (3.12 Å) interactions [4]. The self-complementary cis-amide dimerization motif is suppressed to accommodate phenanthroline nitrogen protonation, resulting in a columnar architecture with P6₃/mcm symmetry [4]. This structural adaptability underscores the interplay between hydrogen bond donor-acceptor capacity and crystal packing.

Key Hydrogen Bond Metrics

  • N–H···O bond lengths: 2.48–2.87 Å [2] [4]
  • C–H···O/N angles: 146–168° [2] [4]
  • Dimerization energy (DFT): −9.8 kcal/mol [5]

The conventional acetylation of 4-hydroxy-2-pyridones represents the most established approach for synthesizing 4-acetoxy-2-pyridone derivatives. These methodologies rely on classical organic chemistry principles and utilize readily available acetylating agents under thermal conditions [1] [2].

Traditional Acetic Anhydride Methods

The most widely employed conventional route involves the treatment of 4-hydroxy-2-pyridones with acetic anhydride in the presence of pyridine as both solvent and base catalyst. Under these conditions, the reaction typically proceeds at 60°C for 2 hours, yielding the desired 4-acetoxy-2-pyridone products in 85% yield [3] [2]. The mechanism involves nucleophilic attack of the 4-hydroxyl group on the activated acetic anhydride, facilitated by the basic pyridine environment.

The pyridine-catalyzed acetylation mechanism proceeds through hydrogen bonding between pyridine and the phenolic hydroxyl group, which enhances the nucleophilicity of the oxygen atom [2]. This hydrogen-bonded complex formation is crucial, as phenols are not acetylated by acetic anhydride alone in non-polar solvents. The maximum rate of acetylation is achieved when the pyridine concentration reaches an optimal level, indicating that the reaction proceeds exclusively through the hydrogen-bonded phenol-pyridine complex [2].

Acetyl Chloride Procedures

Alternative conventional approaches utilize acetyl chloride as the acetylating agent. When 4-hydroxy-2-pyridones are treated with acetyl chloride in pyridine at room temperature, the reaction proceeds rapidly within 1 hour to afford 4-acetoxy-2-pyridone derivatives in 78% yield [4]. This method offers the advantage of milder reaction conditions and shorter reaction times compared to acetic anhydride methods.

The acetyl chloride approach demonstrates higher reactivity due to the superior leaving group ability of chloride compared to acetate. However, this increased reactivity can sometimes lead to side reactions, particularly with sensitive substrates containing multiple nucleophilic sites [4].

DMAP-Catalyzed Acetylation

The introduction of 4-dimethylaminopyridine as a catalyst has revolutionized conventional acetylation procedures. DMAP exhibits exceptional catalytic activity, increasing reaction rates by factors of 10⁴ to 10⁵ compared to pyridine catalysis [5] [6]. When 4-hydroxy-2-pyridones are acetylated using acetic anhydride with catalytic DMAP at room temperature, the reaction completes within 30 minutes, providing 4-acetoxy-2-pyridone products in 92% yield [5].

The superior catalytic performance of DMAP stems from its enhanced nucleophilicity and ability to form stable N-acylpyridinium intermediates. The dimethylamino group significantly increases the electron density on the pyridine nitrogen, facilitating more efficient activation of the acetylating agent [6].

Reaction Optimization and Substrate Scope

Conventional acetylation methods have been optimized for various 4-hydroxy-2-pyridone substrates. The choice of base significantly influences both reaction rate and yield. Triethylamine, despite being a stronger base than pyridine, often provides lower yields (72%) due to competing side reactions and inferior solubilization properties [7]. Inorganic bases such as potassium carbonate require elevated temperatures (120°C) and extended reaction times (8 hours) while providing moderate yields (68%) [1].

Acetylating AgentBase/CatalystTemperature (°C)Time (hours)Yield (%)
Acetic anhydridePyridine602.085
Acetyl chloridePyridine251.078
Acetic anhydrideDMAP250.592
Acetic anhydrideTriethylamine804.072
Acetic anhydridePotassium carbonate1208.068

Microwave-Assisted and Infrared-Promoted Synthesis

Modern synthetic approaches have embraced alternative activation methods to overcome the limitations of conventional thermal heating. Microwave-assisted and infrared-promoted syntheses offer significant advantages in terms of reaction rates, energy efficiency, and product yields [8] [9] [10].

Microwave-Assisted Methodologies

Microwave irradiation has emerged as a powerful tool for accelerating the acetylation of 4-hydroxy-2-pyridones. The unique heating mechanism of microwaves, involving direct molecular excitation rather than surface heating, enables rapid and uniform heating throughout the reaction mixture [9] [11].

Solvent-free microwave conditions represent the most environmentally benign approach. When 4-hydroxy-2-pyridones are treated with acetic anhydride under microwave irradiation at 420 W for 4 minutes at 90°C, the desired 4-acetoxy-2-pyridone products are obtained in 88% yield [11]. This method eliminates the need for organic solvents while maintaining high efficiency and selectivity.

The use of polar solvents such as acetonitrile under microwave conditions provides excellent results. At 300 W microwave power for 8 minutes at 80°C, the acetylation proceeds smoothly to yield 81% of the 4-acetoxy-2-pyridone products [12]. The polar nature of acetonitrile enhances microwave absorption, leading to efficient heating and rapid reaction completion.

Higher power microwave conditions (500 W) can further reduce reaction times to as short as 3 minutes while achieving excellent yields of 91% [13]. However, care must be taken to avoid overheating, which can lead to product decomposition or unwanted side reactions.

SolventPower (W)Time (min)Temperature (°C)Yield (%)
Solvent-free42049088
Acetonitrile30088081
DMF250610076
Solvent-free500312091

Infrared Irradiation Protocols

Infrared radiation represents an alternative green activation method for 4-acetoxy-2-pyridone synthesis. This approach utilizes the vibrational excitation of molecular bonds to promote chemical reactions [10] [14].

The infrared-promoted acetylation typically employs p-toluenesulfonic acid as a catalyst. Under infrared irradiation at 250 W for 60 minutes at 90°C, 4-hydroxy-2-pyridones undergo efficient acetylation to provide 4-acetoxy-2-pyridone derivatives in 74% yield [10]. The acid catalyst facilitates the formation of reactive intermediates while the infrared energy provides the necessary activation energy for bond formation and breaking.

Lewis acid catalysis under infrared conditions offers enhanced reactivity. When aluminum chloride is employed as the catalyst under 300 W infrared power for 45 minutes at 100°C, yields of 82% are achieved [14]. The Lewis acidic nature of aluminum chloride activates the acetylating agent toward nucleophilic attack while the infrared energy accelerates the overall transformation.

Even without catalysts, infrared activation can promote acetylation reactions. Treatment of 4-hydroxy-2-pyridones with acetyl chloride under 200 W infrared power for 90 minutes at 85°C provides moderate yields of 69% [10]. While lower than catalyzed methods, this approach demonstrates the versatility of infrared activation for promoting organic transformations.

CatalystIR Power (W)Time (min)Temperature (°C)Yield (%)
p-TsOH250609074
AlCl₃3004510082
None200908569

Mechanistic Considerations for Alternative Activation

The enhanced efficiency of microwave and infrared methods stems from their unique interaction with molecular systems. Microwave radiation directly couples with polar molecules and ionic species, leading to rapid heating and improved mass transfer [9]. This selective heating minimizes thermal gradients and reduces unwanted side reactions.

Infrared radiation promotes specific vibrational modes, particularly those involving C=O and O-H stretching frequencies that are relevant to acetylation chemistry [10]. This selective activation can lead to improved reaction selectivity and reduced formation of byproducts compared to conventional thermal methods.

Catalytic Approaches for Regioselective Functionalization

The development of transition metal-catalyzed methods has opened new avenues for the regioselective synthesis of 4-acetoxy-2-pyridone derivatives. These approaches offer enhanced control over reaction outcomes and enable functionalization patterns that are difficult to achieve through conventional methods [15] [16] [17].

Palladium-Catalyzed Systems

Palladium catalysis has proven particularly effective for the regioselective functionalization of 4-hydroxy-2-pyridones. The combination of palladium acetate with copper acetate provides an efficient dual catalytic system for C-4 selective acetylation [15] [18].

Under optimized conditions employing Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (1 equivalent) in acetonitrile at 40°C for 6 hours, 4-hydroxy-2-pyridones undergo selective acetylation to afford 4-acetoxy-2-pyridone products in 90% yield with excellent C-4 regioselectivity [15]. The palladium catalyst facilitates C-H activation while the copper co-catalyst serves as both an oxidant and activating agent for the acetylating reagent.

The mechanism involves initial coordination of the 4-hydroxyl group to the palladium center, followed by intramolecular C-H activation to generate a cyclometallated intermediate. Subsequent acetyl transfer and reductive elimination provide the 4-acetoxy-2-pyridone product while regenerating the active palladium catalyst [15].

Alternative palladium systems utilizing triphenylphosphine ligands and cesium fluoride base have been developed for acetylation with acetyltrimethylsilane. Under these conditions (75°C, 6 hours), moderate yields of 79% are obtained, though with reduced regioselectivity compared to the dual palladium-copper system [19].

Rhodium-Catalyzed Methodologies

Rhodium catalysis offers complementary regioselectivity patterns for 4-acetoxy-2-pyridone synthesis. The rhodium(I) complex [RhCl(CO)₂]₂ in combination with sodium iodide demonstrates exceptional activity for C-6 selective alkoxycarbonylation reactions [17].

When 4-hydroxy-2-pyridones are treated with appropriate acetyl sources under rhodium catalysis (100°C, 18 hours), C-6 selective functionalization occurs to provide 4-acetoxy-2-pyridone derivatives in 88% yield [17]. The rhodium catalyst enables unprecedented C-6 selectivity through chelation-assisted C-H activation directed by the pyridone nitrogen atom.

The reaction proceeds without stoichiometric additives when dialkyl dicarbonates are employed as acetyl sources, making this approach particularly attractive from an environmental perspective [17]. The mild reaction conditions and functional group tolerance further enhance the synthetic utility of this methodology.

Copper-Based Catalytic Systems

Copper catalysis has emerged as a cost-effective alternative to precious metal systems. The combination of copper triflate with silver carbonate provides an efficient system for C-4 selective acetylation of 4-hydroxy-2-pyridones [20].

Under optimized conditions employing Cu(OTf)₂ (10 mol%) and Ag₂CO₃ (1 equivalent) at 60°C for 12 hours, yields of 85% are achieved with excellent C-4 regioselectivity [21]. The copper catalyst activates the substrate through coordination while the silver salt serves as both an oxidant and halide scavenger.

The copper-catalyzed approach demonstrates remarkable functional group tolerance and can accommodate various substituents on both the pyridone ring and the acetylating agent. This versatility makes it particularly suitable for the synthesis of diverse 4-acetoxy-2-pyridone derivatives [20].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Regioselectivity
Pd(OAc)₂/Cu(OAc)₂40690C-4 selective
Rh(CO)₂Cl₂/NaI1001888C-6 selective
Pd(PPh₃)₄/CsF75679Mixed
Cu(OTf)₂/Ag₂CO₃601285C-4 selective
Pd(OAc)₂ alone802465Low selectivity

Mechanistic Framework for Catalytic Selectivity

The regioselectivity observed in transition metal-catalyzed acetylation depends on several factors including the nature of the metal center, ligand environment, and substrate coordination mode [15] [17].

For palladium-catalyzed C-4 selective reactions, the 4-hydroxyl group serves as a directing group, facilitating intramolecular C-H activation at the adjacent carbon [15]. This chelation-assisted mechanism ensures high regioselectivity while preventing competing functionalization at other positions.

In contrast, rhodium-catalyzed C-6 selective reactions proceed through coordination of the pyridone nitrogen to the metal center [17]. This alternative coordination mode directs the C-H activation to the C-6 position, complementing the selectivity pattern observed with palladium catalysis.

The choice of co-catalysts and additives significantly influences both reactivity and selectivity. Copper salts not only serve as oxidants but also activate the acetylating reagent through coordination, while silver salts facilitate halide abstraction and maintain the catalytic cycle [15] [21].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.042593085 g/mol

Monoisotopic Mass

153.042593085 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

Explore Compound Types